1-(Pyrimidin-4-yl)azetidin-3-amine dihydrochloride
Overview
Description
1-(Pyrimidin-4-yl)azetidin-3-amine dihydrochloride is a chemical compound with the molecular formula C7H12Cl2N4. It is a derivative of azetidine and pyrimidine, and it is commonly used in various scientific research applications due to its unique chemical properties .
Mechanism of Action
Target of Action
The primary target of 1-(Pyrimidin-4-yl)azetidin-3-amine dihydrochloride is the histamine H3 receptor . This receptor plays a crucial role in the central nervous system, regulating the release of various neurotransmitters and modulating cognitive and sleep-wake functions .
Mode of Action
this compound interacts with the histamine H3 receptor, leading to changes in the receptor’s activity .
Biochemical Pathways
The interaction of this compound with the histamine H3 receptor affects various biochemical pathways. These pathways are involved in the regulation of neurotransmitter release and cognitive function
Pharmacokinetics
It has been noted that the compound has good metabolic stability , which suggests that it may have favorable bioavailability.
Result of Action
Its interaction with the histamine h3 receptor suggests that it may influence neurotransmitter release and cognitive function .
Biochemical Analysis
Biochemical Properties
1-(Pyrimidin-4-yl)azetidin-3-amine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with histamine H3 receptors, acting as a partial agonist . This interaction is crucial for regulating neurotransmitter release, including histamine, acetylcholine, serotonin, noradrenaline, and dopamine . The nature of these interactions involves binding to the receptor sites, which modulates the receptor’s activity and influences downstream signaling pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with histamine H3 receptors affects the release of neurotransmitters, thereby impacting neuronal communication and cognitive functions . Additionally, it may alter gene expression patterns related to neurotransmitter synthesis and degradation, further influencing cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to histamine H3 receptors, acting as a partial agonist . This binding modulates the receptor’s conformation, leading to either inhibition or activation of downstream signaling pathways. The compound’s influence on gene expression is mediated through its interaction with transcription factors and other regulatory proteins, resulting in changes in the expression of genes involved in neurotransmitter metabolism and signaling.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard storage conditions, but its activity may diminish over extended periods . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on neurotransmitter release and receptor activity, although the exact duration of these effects varies depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively modulates neurotransmitter release without causing significant adverse effects . At higher doses, it may exhibit toxic or adverse effects, including alterations in behavior and physiological functions. Threshold effects have been observed, where a specific dosage range elicits the desired biochemical response without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate neurotransmitter synthesis and degradation . The compound’s influence on metabolic flux and metabolite levels is mediated through its effects on enzyme activity and gene expression. For instance, its interaction with histamine H3 receptors can alter the synthesis and release of histamine, thereby affecting overall metabolic balance.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution is critical for its biochemical activity, as it needs to reach specific target sites to exert its effects.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . This localization is essential for its interaction with target biomolecules and the subsequent modulation of cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyrimidin-4-yl)azetidin-3-amine dihydrochloride typically involves the reaction of pyrimidine derivatives with azetidine intermediates. One common method includes the following steps:
Formation of Azetidine Intermediate: Azetidine is synthesized through the cyclization of appropriate precursors under controlled conditions.
Coupling Reaction: The azetidine intermediate is then coupled with a pyrimidine derivative in the presence of a suitable catalyst and solvent.
Purification: The resulting product is purified through recrystallization or chromatography to obtain 1-(Pyrimidin-4-yl)azetidin-3-amine.
Formation of Dihydrochloride Salt: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions
1-(Pyrimidin-4-yl)azetidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted under controlled temperatures and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
1-(Pyrimidin-4-yl)azetidin-3-amine dihydrochloride is widely used in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1-(Pyrimidin-4-yl)azetidin-3-amine: The base compound without the dihydrochloride salt.
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: Another compound with a similar pyrimidine structure.
Uniqueness
1-(Pyrimidin-4-yl)azetidin-3-amine dihydrochloride is unique due to its specific combination of azetidine and pyrimidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications, particularly in the development of new therapeutic agents .
Properties
IUPAC Name |
1-pyrimidin-4-ylazetidin-3-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4.2ClH/c8-6-3-11(4-6)7-1-2-9-5-10-7;;/h1-2,5-6H,3-4,8H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQXHBGLEUHMKTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC=C2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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